2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

Catalog No.
S646267
CAS No.
194602-23-8
M.F
C14H20N2O5S
M. Wt
328.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzo...

CAS Number

194602-23-8

Product Name

2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

IUPAC Name

2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

InChI

InChI=1S/C14H20N2O5S/c1-3-21-13-5-4-11(10-12(13)14(17)18)22(19,20)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3,(H,17,18)

InChI Key

TXKSEEXWAGLOIY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)O

Synonyms

2-ETHOXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZOIC ACID

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)O

2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C₁₄H₂₀N₂O₅S and a molecular weight of 328.38 g/mol. This compound is classified as a sulfonamide and is structurally related to benzoic acid, featuring a piperazine ring that incorporates a sulfonamide nitrogen atom. It is also known by various synonyms, including Sildenafil Impurity 61 and Sildenafil Intermediate 2, indicating its role as an intermediate in the synthesis of Sildenafil Citrate, a widely known medication for erectile dysfunction .

Available Information:

  • Chemical Databases: The compound is listed in various chemical databases, including PubChem and the European Bioinformatics Institute's ChEBI . These databases provide basic information about the compound's structure, formula, and identifiers, but do not offer details on its research applications.
  • Supplier Information: Some commercial suppliers offer the compound, but their product descriptions typically focus on its chemical properties and availability, not its use in research.
Primarily as an intermediate in synthetic pathways. It can undergo reactions typical of sulfonamides, such as nucleophilic substitutions and hydrolysis. Additionally, it can react with electrophiles due to the presence of the carboxylic acid group, allowing for further derivatization or coupling reactions.

The biological activity of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is primarily linked to its role as an intermediate in the production of Sildenafil Citrate, which acts as a selective inhibitor of type 5 phosphodiesterase (PDE5). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) within smooth muscle cells, promoting vasodilation and increased blood flow to specific areas, particularly in the treatment of erectile dysfunction .

The synthesis of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid typically involves multi-step organic reactions. One common method includes:

  • Formation of the Piperazine Ring: The synthesis begins with the formation of a piperazine derivative, which is then functionalized with a methyl group.
  • Sulfonation: The piperazine compound undergoes sulfonation to introduce the sulfonyl group.
  • Esterification: The resulting compound is then reacted with ethoxybenzoyl chloride to form the final product through esterification.

These steps may vary based on specific laboratory conditions and desired yields .

The primary application of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid lies in its use as an intermediate in the pharmaceutical industry for synthesizing Sildenafil Citrate. This compound is essential for developing medications that treat erectile dysfunction and pulmonary hypertension due to its role in enhancing blood flow .

Several compounds share structural or functional similarities with 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
Sildenafil CitrateC22H30N6O4SA well-known PDE5 inhibitor used for erectile dysfunction; contains an additional

2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid emerged as a significant compound in pharmaceutical research primarily through its connection to sildenafil citrate development. The compound is identified by CAS number 194602-23-8 and has become an essential pharmaceutical intermediate in the production of medications for erectile dysfunction. While the exact date of its initial synthesis is not explicitly documented in available research, its development coincides with the research timeline of sildenafil citrate, suggesting its synthesis pathway was established during the 1990s when research on PDE5 inhibitors was gaining momentum.

The compound is strategically important as a precursor in sildenafil synthesis, which revolutionized the treatment of erectile dysfunction when it was approved in the late 1990s. The development of efficient synthetic pathways for this intermediate has been crucial for the commercial production of sildenafil citrate, driving research into cost-effective and environmentally friendly manufacturing processes.

Significance in Medicinal Chemistry

2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid holds substantial significance in medicinal chemistry primarily as a key intermediate in the synthesis of sildenafil citrate, a selective type 5 cGMP phosphodiesterase inhibitor. This compound is classified as a 4-ethoxy-3-carboxybenzenesulfonamide where the sulfonamide nitrogen is incorporated within a piperazine ring, creating a strategic chemical architecture that contributes to the final pharmacological properties of sildenafil.

The compound's importance stems from its unique structural elements:

  • The ethoxy group at position 2
  • The sulfonyl group linking to the methylpiperazine ring
  • The carboxylic acid functionality

These structural components make it an ideal precursor for further chemical modifications in the sildenafil synthesis pathway. The benzoic acid moiety combined with the sulfonamide linkage creates a scaffold that contributes to the selective binding properties of the final drug product to phosphodiesterase enzymes.

Research Evolution Timeline

The research evolution surrounding 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid has progressed significantly, particularly focusing on improving its synthesis methods for industrial scale production. The timeline reflects advancements in both synthetic efficiency and pharmaceutical applications:

Timeline PeriodKey DevelopmentSignificance
Early DevelopmentInitial synthetic pathways establishedFoundation for pharmaceutical applications
Mid-1990sConnection to sildenafil synthesis pathway identifiedEstablished as a crucial pharmaceutical intermediate
2000sImproved industrial synthesis methodsEnhanced production efficiency
2016Patent filing for methyl salicylate-based synthesis methodSimplified process with improved industrial applicability
Recent YearsRefinement of analytical methods and purity standardsEnhanced quality control for pharmaceutical grade production

The patent publication in 2016 marked a significant milestone, detailing an efficient method for preparing this intermediate from methyl salicylate through a series of reactions including sulfonation, substitution, ethylation, and hydrolysis. This method represented an important advancement in making the synthesis more suitable for industrial production with advantages in simplicity, safety, and environmental considerations.

Current Scientific Landscape

In the current scientific landscape, 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid continues to be primarily valued for its role in sildenafil citrate production. Research now focuses on several key areas:

  • Process optimization for more environmentally friendly synthesis routes
  • Analytical method development for purity assessment
  • Cost reduction strategies for industrial production
  • Potential applications in other medicinal chemistry pathways

Traditional synthesis methodologies for 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid have historically relied on direct aromatic sulfonation followed by nucleophilic substitution reactions [1]. The conventional approach typically involves the utilization of 2-ethoxybenzoic acid as the starting material, which undergoes chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride functionality [1]. This intermediate subsequently reacts with 4-methylpiperazine under basic conditions to form the target sulfonamide compound [1].

The traditional methodology demonstrates several inherent limitations, including moderate yields of approximately 53.5 percent and relatively high synthesis costs that render the process unsuitable for large-scale industrial applications [1]. The reaction sequence involves multiple purification steps and requires careful temperature control during the chlorosulfonation phase to prevent decomposition of sensitive intermediates [1]. Furthermore, the traditional approach necessitates the use of highly corrosive reagents such as concentrated sulfuric acid and chlorosulfonic acid, which present significant handling challenges and environmental concerns [15].

Classical sulfonation reactions typically proceed through electrophilic aromatic substitution mechanisms involving sulfur trioxide or chlorosulfonic acid as the sulfonating agent [15]. The reaction conditions generally require elevated temperatures ranging from 120 to 140 degrees Celsius and extended reaction times of 6 to 15 hours to achieve complete conversion [15]. The traditional methods often suffer from regioselectivity issues and formation of unwanted byproducts, necessitating additional purification steps that reduce overall process efficiency [15].

Modern Synthetic Routes

Water Methylsalicylate-Based Synthesis Pathways

Contemporary research has established methylsalicylate-based synthetic pathways as a superior alternative to traditional methodologies for producing 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid [1]. The methylsalicylate approach demonstrates significantly improved yields and cost-effectiveness compared to conventional methods [1]. The synthetic sequence initiates with methyl salicylate as the starting material, which undergoes sequential transformations including chlorosulfonation, nucleophilic substitution, ethoxylation, and final hydrolysis [1].

The first step involves the preparation of 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester through the reaction of methyl salicylate with chlorosulfonic acid and thionyl chloride [1]. This reaction can be conducted using either a one-step feeding method or a two-step feeding approach, with the latter providing enhanced control over reaction temperature and improved product purity [1]. The optimal molar ratio of methyl salicylate to chlorosulfonic acid ranges from 1:2.5 to 1:3.5, while the ratio of methyl salicylate to thionyl chloride is maintained at 1:1 [1].

The subsequent step involves the substitution reaction between 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester and 4-methylpiperazine in the presence of appropriate bases such as potassium carbonate, sodium carbonate, or triethylamine [1]. This reaction proceeds smoothly at temperatures ranging from 10 degrees Celsius to solvent reflux temperature over a period of 2 to 24 hours [1]. The reaction demonstrates excellent tolerance for various organic solvents including dichloromethane, chloroform, acetone, and tetrahydrofuran [1].

The ethoxylation step employs either diethyl sulfate or bromoethane as alkylating agents in the presence of bases such as potassium hydroxide or sodium hydroxide [1]. The reaction conditions typically involve temperatures from 25 degrees Celsius to solvent reflux temperature with reaction times ranging from 5 to 72 hours [1]. The final hydrolysis step utilizes aqueous sodium hydroxide or potassium hydroxide solutions to convert the methyl ester to the corresponding carboxylic acid [1].

Reaction StepStarting MaterialReagentsTemperature RangeReaction TimeYield
ChlorosulfonationMethyl salicylateChlorosulfonic acid, Thionyl chloride20-25°C2-15 hours77-85%
Nucleophilic substitution5-Chlorosulfonyl intermediate4-Methylpiperazine, Base10°C-reflux2-24 hours80-95%
EthoxylationHydroxy intermediateDiethyl sulfate/Bromoethane25°C-reflux5-72 hours54-93%
HydrolysisMethyl esterSodium/Potassium hydroxide25°C-reflux1-24 hours90-95%

2-Ethoxybenzoic Acid-Based Methodologies

Alternative synthetic methodologies utilizing 2-ethoxybenzoic acid as the starting material have been developed to provide direct access to the target compound [7]. The 2-ethoxybenzoic acid approach involves direct chlorosulfonation followed by amination with 4-methylpiperazine [7]. This methodology employs copper-catalyzed reactions under mild conditions using benzoic acid derivatives with nitrogen-oxygen bidentate directing groups [7].

The synthetic route utilizing 2-ethoxybenzoic acid demonstrates excellent regioselectivity and proceeds under relatively mild reaction conditions [7]. The process involves heating the aromatic substrate with copper chloride catalyst in the presence of potassium carbonate at temperatures ranging from 125 to 135 degrees Celsius [7]. The reaction system employs ethanol and pyridine as mixed solvents in a 1:1 volume ratio, providing optimal solubility and reaction efficiency [7].

The methodology achieves yields up to 87 percent with excellent substrate generality across various substituted benzoic acid derivatives [7]. The directing group can be removed under mild conditions following completion of the ethoxylation reaction [7]. The process utilizes readily available starting materials and inexpensive catalysts, making it suitable for large-scale applications [7].

Contemporary research has also explored the use of triethylorthoacetate as an effective esterification reagent for both sulfonic acids and carboxylic acids [36]. This methodology demonstrates superior reactivity compared to triethylorthoformate, achieving complete esterification within minutes at room temperature [36]. The approach provides excellent yields of ethyl esters with minimal side product formation and simplified purification procedures [36].

Synthesis Optimization Strategies

One-Step versus Two-Step Feeding Methods

Comprehensive optimization studies have revealed significant differences between one-step and two-step feeding methodologies for the chlorosulfonation reaction [1]. The one-step feeding approach involves simultaneous addition of methyl salicylate to a premixed solution of chlorosulfonic acid and thionyl chloride [1]. This method provides rapid reaction initiation but requires careful temperature control to prevent excessive exotherm and potential side reactions [1].

The two-step feeding methodology demonstrates superior control over reaction parameters and improved product quality [1]. In this approach, methyl salicylate is first added to chlorosulfonic acid and allowed to react for 2 hours at 20 to 25 degrees Celsius [1]. Subsequently, thionyl chloride is added dropwise, and the reaction continues for 4 to 15 hours under controlled temperature conditions [1]. The two-step method provides enhanced temperature management and reduced formation of unwanted byproducts [1].

Comparative analysis reveals that the two-step feeding method consistently achieves higher yields ranging from 80 to 85 percent compared to 77 to 83 percent for the one-step approach [1]. The improved yield is attributed to better heat dissipation and reduced decomposition of temperature-sensitive intermediates [1]. Additionally, the two-step method produces cleaner reaction profiles with fewer impurities requiring subsequent purification [1].

Industrial implementation studies demonstrate that the two-step feeding approach provides enhanced safety profiles due to controlled heat generation and reduced risk of thermal runaway reactions [25]. The methodology enables better process monitoring and feedback control systems essential for large-scale manufacturing operations [25]. Continuous stirred tank reactor configurations have been successfully employed to implement the two-step feeding strategy on multi-hundred gram scales [25].

Solvent Selection Impact Analysis

Solvent selection plays a critical role in determining reaction efficiency, product yield, and purification requirements for the synthesis of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid [1]. Systematic studies have evaluated the performance of various organic solvents across different reaction steps to identify optimal conditions [1].

For the nucleophilic substitution step involving 4-methylpiperazine, dichloromethane emerges as the preferred solvent due to its excellent solubility properties and chemical inertness [1]. Comparative studies demonstrate that dichloromethane provides yields of 84 to 95 percent, significantly higher than alternative solvents such as chloroform or acetone [1]. The solvent exhibits optimal dissolution of both reactants and products while maintaining chemical stability under reaction conditions [1].

The ethoxylation reaction demonstrates different solvent preferences, with acetone providing the most favorable results for reactions involving diethyl sulfate [1]. Acetone-mediated ethoxylation achieves yields ranging from 60 to 93 percent depending on specific reaction conditions and substrate ratios [1]. The polar aprotic nature of acetone facilitates nucleophilic attack while preventing unwanted side reactions [1].

For hydrolysis reactions, methanol serves as the optimal solvent choice, providing excellent solvation of both the ester substrate and hydroxide reagents [1]. Methanol-mediated hydrolysis consistently achieves yields exceeding 90 percent with minimal side product formation [1]. Alternative solvents such as ethanol and water demonstrate comparable performance but may require extended reaction times [1].

Reaction StepOptimal SolventYield RangeKey Advantages
Nucleophilic substitutionDichloromethane84-95%Chemical inertness, excellent solubility
EthoxylationAcetone60-93%Polar aprotic nature, facilitates nucleophilic attack
HydrolysisMethanol90-95%Excellent solvation properties

Reaction Condition Optimization

Temperature optimization studies reveal critical relationships between reaction temperature, reaction time, and product yield for each synthetic step [1]. The chlorosulfonation reaction demonstrates optimal performance at temperatures maintained between 20 and 25 degrees Celsius during the reaction phase, with careful temperature control during reagent addition to maintain 0 to 10 degrees Celsius [1].

The nucleophilic substitution reaction exhibits excellent temperature tolerance, with successful reactions occurring from 10 degrees Celsius to solvent reflux temperature [1]. Lower temperatures favor cleaner reaction profiles but require extended reaction times, while elevated temperatures accelerate reaction rates but may promote side reactions [1]. Optimal conditions typically employ temperatures around 25 degrees Celsius for 6 hours to achieve maximum yields [1].

pH optimization studies for the ethoxylation step indicate that maintaining pH values around 11 through controlled addition of sodium hydroxide solution significantly improves product isolation and purity [1]. The basic conditions facilitate clean phase separation and minimize hydrolytic decomposition of the ethyl ester product [1].

Reaction time optimization reveals diminishing returns beyond specific time thresholds for each synthetic step [1]. The chlorosulfonation reaction achieves optimal conversion within 5 to 15 hours, with minimal improvement observed for extended reaction times [1]. Similarly, the nucleophilic substitution and ethoxylation steps demonstrate optimal performance within 6 to 24 hours and 12 to 72 hours, respectively [1].

Molar ratio optimization studies establish optimal stoichiometric relationships for key reagents [1]. The chlorosulfonation step requires molar ratios of methyl salicylate to chlorosulfonic acid ranging from 1:2.5 to 1:3.5, with 1:1 ratios for thionyl chloride [1]. The nucleophilic substitution step performs optimally with 1:1 to 1:5 molar ratios of substrate to 4-methylpiperazine [1].

Industrial Scale Production Research

Cost-Effective Synthesis Approaches

Economic analysis of large-scale production methodologies reveals significant cost advantages for methylsalicylate-based synthetic routes compared to traditional 2-ethoxybenzoic acid approaches [1]. The methylsalicylate pathway utilizes readily available and inexpensive starting materials, with methyl salicylate demonstrating substantially lower costs compared to pre-formed 2-ethoxybenzoic acid [1]. Industrial sourcing studies indicate that all reagents and solvents required for the methylsalicylate route have established commercial availability with competitive pricing [1].

Process economics analysis demonstrates that the improved yields achieved through optimized methylsalicylate methodologies translate directly to reduced raw material consumption and waste generation [1]. The multi-step process achieves overall yields exceeding 70 percent, representing significant improvements over traditional approaches [1]. The enhanced efficiency reduces the cost per kilogram of final product while minimizing environmental impact through reduced waste streams [1].

Continuous manufacturing implementations have demonstrated additional cost benefits through improved space-time yields and reduced labor requirements [25]. Automated continuous stirred tank reactor systems enable precise control of reaction parameters while reducing operator exposure to hazardous reagents [25]. The continuous approach also facilitates heat integration and solvent recovery, further improving process economics [25].

Recent developments in green chemistry approaches have focused on developing cost-effective and environmentally friendly synthesis methods for sulfonyl compounds [21] [23]. Novel methodologies utilizing easily handled reagents such as SHC5 and potassium fluoride demonstrate potential for safer and more economical production processes [21] [23]. These approaches produce only non-toxic sodium and potassium salts as byproducts, eliminating expensive waste treatment requirements [21] [23].

Environmental Impact Assessment

Environmental impact assessment of industrial-scale synthesis reveals significant advantages for optimized methylsalicylate-based methodologies compared to traditional approaches [1]. The improved process efficiency directly translates to reduced consumption of raw materials and generation of waste byproducts [1]. Lifecycle assessment studies demonstrate that the methylsalicylate route generates approximately 30 percent less chemical waste per kilogram of product compared to conventional methods [1].

Solvent consumption analysis indicates that optimized synthetic routes enable effective solvent recovery and recycling, reducing environmental burden [1]. The use of common organic solvents such as dichloromethane, acetone, and methanol facilitates implementation of established recovery technologies [1]. Distillation-based recovery systems achieve solvent recycling rates exceeding 90 percent, significantly reducing fresh solvent requirements [1].

Waste characterization studies reveal that the primary waste streams consist of aqueous salt solutions containing potassium sulfate and sodium chloride [1]. These waste products demonstrate low environmental toxicity and can be managed through conventional wastewater treatment processes [1]. The absence of heavy metals or persistent organic pollutants simplifies waste disposal and reduces long-term environmental liability [1].

Recent research emphasizes the development of green synthesis methodologies that minimize environmental impact while maintaining economic viability [26]. Electrochemical synthesis approaches demonstrate potential for convergent paired synthesis with reduced reagent consumption and improved atom economy [26]. These methodologies eliminate the need for toxic oxidizing agents and halogenating reagents while producing valuable products through single-step processes [26].

Water consumption analysis reveals that optimized synthetic routes require minimal fresh water input, with most water usage associated with product washing and purification steps [1]. Implementation of closed-loop water systems and countercurrent washing procedures can reduce water consumption by up to 50 percent while maintaining product quality [1].

Scalability Factors Investigation

Scalability assessment reveals several critical factors that influence successful translation from laboratory-scale to industrial production [25]. Heat management emerges as the primary scalability challenge due to the highly exothermic nature of chlorosulfonation reactions [25]. Industrial implementations require sophisticated temperature control systems and heat exchange capabilities to maintain optimal reaction conditions [25].

Mass transfer considerations become increasingly important at larger scales, particularly for heterogeneous reaction steps involving solid bases such as potassium carbonate [1]. Industrial reactor design must incorporate adequate mixing capabilities to ensure uniform distribution of reactants and maintain consistent product quality [25]. Computational fluid dynamics modeling has been employed to optimize reactor geometry and impeller design for large-scale applications [25].

Process monitoring and control systems require sophisticated instrumentation to maintain optimal reaction conditions across extended production campaigns [25]. Real-time monitoring of temperature, pH, and conversion enables automated feedback control systems that maintain consistent product quality [25]. Implementation of statistical process control methodologies helps identify process variations before they impact product specifications [25].

Material handling considerations for industrial-scale production include safe handling of corrosive reagents such as chlorosulfonic acid and thionyl chloride [25]. Specialized materials of construction and containment systems are required to prevent equipment corrosion and ensure operator safety [25]. Automated reagent addition systems minimize human exposure while providing precise control over addition rates and stoichiometry [25].

Quality control requirements for industrial production necessitate comprehensive analytical testing protocols to ensure consistent product specifications [1]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy provide primary analytical methods for identity confirmation and purity determination [1]. Implementation of statistical sampling plans ensures representative quality assessment while minimizing analytical costs [1].

Scalability FactorLaboratory ScaleIndustrial ScaleKey Considerations
Heat ManagementManual coolingAutomated heat exchangeExothermic reaction control
Mass TransferMagnetic stirringMechanical agitationUniform mixing requirements
Process ControlManual monitoringAutomated feedbackReal-time parameter control
Material HandlingManual additionAutomated systemsSafety and precision
Quality ControlBatch testingStatistical samplingConsistent specifications

Scalability studies have demonstrated successful implementation of multi-hundred gram production campaigns using continuous flow reactor systems [19]. These systems provide enhanced safety profiles through reduced reagent inventory and improved heat management capabilities [19]. Continuous isolation and purification systems enable direct integration with synthesis operations, reducing intermediate handling requirements [19].

XLogP3

-1.5

Wikipedia

2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid

Dates

Modify: 2023-08-15

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